2-(Thiophen-2-yl)ethyl chloroformate
Description
2-(Thiophen-2-yl)ethyl chloroformate is an organosulfur compound featuring a chloroformate group (–OCOCl) attached to an ethyl chain substituted with a thiophene ring at the 2-position. The thiophene moiety, a five-membered aromatic ring containing sulfur, imparts unique electronic and steric properties to the molecule.
This compound is structurally distinct from simpler chloroformates (e.g., ethyl or methyl chloroformates) due to the presence of the electron-rich thiophene ring. Such derivatives are often employed in pharmaceutical synthesis and analytical chemistry as reactive intermediates or labeling agents. For instance, thiophene-containing ethylamine derivatives are critical in drugs like Rotigotine Hydrochloride, which utilizes a 2-(thiophen-2-yl)ethylamine backbone for dopamine receptor agonism .
Properties
Molecular Formula |
C7H7ClO2S |
|---|---|
Molecular Weight |
190.65 g/mol |
IUPAC Name |
2-thiophen-2-ylethyl carbonochloridate |
InChI |
InChI=1S/C7H7ClO2S/c8-7(9)10-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2 |
InChI Key |
BKCBKHAWGJKGSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCOC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(Thiophen-2-yl)ethyl Chloroformate
Starting Material Preparation: 2-(Thiophen-2-yl)ethylamine
The key precursor, 2-(thiophen-2-yl)ethylamine, is generally synthesized by:
Acylation of thiophene derivatives (e.g., thiophene itself or substituted thiophenes) with acyl chlorides such as hippuryl chloride in the presence of Lewis acid catalysts like aluminum chloride to form acylated intermediates (e.g., α-N-benzoylamino-2-acetylthiophene).
Subsequent reduction and hydrolysis steps convert these intermediates into 2-(thiophen-2-yl)ethylamine. Reduction is commonly performed using zinc powder and hydrogen chloride in non-polar aprotic solvents (e.g., diethyl ether, tetrahydrofuran).
Hydrolysis typically utilizes aqueous acids (HCl or H₂SO₄) or dilute bases (NaOH) at temperatures ranging from ambient to boiling point to cleave protecting groups and liberate the free amine.
This preparation route is favored for industrial scalability and improved yields compared to earlier methods involving lithium aluminum hydride or Hoffman degradation.
Conversion of 2-(Thiophen-2-yl)ethylamine to 2-(Thiophen-2-yl)ethyl Chloroformate
The chloroformate group is introduced by reaction of the amine or corresponding alcohol derivative with phosgene (COCl₂) or phosgene equivalents. The literature provides several approaches:
Direct Phosgenation Using Phosgene Gas
Traditional synthesis involves bubbling phosgene gas into a solution of the 2-(thiophen-2-yl)ethyl alcohol or amine under controlled temperature and inert atmosphere conditions.
The reaction proceeds via nucleophilic attack on phosgene, forming the chloroformate intermediate.
This method requires stringent safety measures due to the toxicity of phosgene.
Photo-On-Demand In Situ Phosgene Generation from Chloroform
A novel photochemical method generates phosgene in situ by UV or visible light irradiation of chloroform in the presence of oxygen and catalytic chlorine radicals.
The generated phosgene immediately reacts with the substrate alcohol or amine to form the chloroformate.
This approach avoids handling phosgene directly and allows for mild reaction conditions.
For example, triethylene glycol monomethyl ether was converted to its chloroformate under UV light at 90 °C for 13.5 hours in chloroform solution.
Use of Phosgene Equivalents or Safer Reagents
Alternatives to phosgene include triphosgene or diphosgene, which are solid and easier to handle.
These reagents release phosgene under reaction conditions and can be used to convert 2-(thiophen-2-yl)ethyl alcohols or amines to the corresponding chloroformates.
Reaction typically proceeds in inert solvents such as dichloromethane at low temperatures.
Reaction Conditions and Optimization
Purification and Characterization
The crude chloroformate product is typically purified by extraction, drying over anhydrous sodium sulfate, and distillation or recrystallization.
Characterization includes melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy showing characteristic chloroformate carbonyl absorption (~1800 cm⁻¹), and mass spectrometry.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Safety Considerations |
|---|---|---|---|
| Direct phosgenation | High purity product | Handling toxic phosgene gas | Requires specialized equipment |
| Photo-on-demand phosgene generation | Avoids phosgene storage; mild conditions | Longer reaction times; requires light source | Safer but requires photochemical setup |
| Phosgene equivalents (triphosgene) | Easier handling; solid reagents | Cost and availability | Safer than phosgene but still toxic |
Summary of Research Findings
The preparation of 2-(thiophen-2-yl)ethyl chloroformate is closely linked to the availability of the corresponding 2-(thiophen-2-yl)ethylamine precursor, which is efficiently synthesized via acylation, reduction, and hydrolysis processes employing Lewis acid catalysts and standard reducing agents.
The chloroformate formation is conventionally achieved by reaction with phosgene or phosgene equivalents; however, recent advances in photo-on-demand phosgene generation provide safer and innovative alternatives for laboratory and industrial applications.
Optimization of reaction parameters such as solvent, temperature, and catalyst premixing significantly influences yield and purity.
The literature underscores the importance of careful control of reaction conditions and purification steps to obtain high-quality 2-(thiophen-2-yl)ethyl chloroformate suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)ethyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloroformate group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, 2-(Thiophen-2-yl)ethyl chloroformate can hydrolyze to form 2-(thiophen-2-yl)ethanol and carbon dioxide.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water as the reagent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 2-(Thiophen-2-yl)ethanol and carbon dioxide.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Scientific Research Applications
2-(Thiophen-2-yl)ethyl chloroformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, by introducing carbamate or carbonate groups.
Medicine: The compound is used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs in the body.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)ethyl chloroformate involves the formation of a reactive intermediate, which can then react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of carbamates, the compound reacts with amines to form a carbamate linkage, which can then interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic differences between 2-(thiophen-2-yl)ethyl chloroformate and analogous compounds:
Pharmacological Relevance
For example, Rotigotine Hydrochloride incorporates a 2-(thiophen-2-yl)ethylamine group, suggesting that the chloroformate derivative could serve as a precursor in synthesizing such therapeutics .
Biological Activity
2-(Thiophen-2-yl)ethyl chloroformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and applications based on diverse research findings.
Synthesis
The synthesis of 2-(thiophen-2-yl)ethyl chloroformate typically involves the reaction of thiophen-2-yl ethanol with chloroformic acid or its derivatives. The reaction conditions can influence the yield and purity of the product. A general synthetic route is outlined below:
- Reactants : Thiophen-2-yl ethanol and chloroformic acid.
- Catalyst : Triethylamine is often used to facilitate the reaction.
- Solvent : Dichloromethane is a common solvent for this reaction.
- Procedure : The reactants are mixed under reflux conditions until the reaction is complete, followed by purification through distillation or chromatography.
Antimicrobial Properties
Research indicates that derivatives of chloroformates, including 2-(thiophen-2-yl)ethyl chloroformate, exhibit significant antimicrobial activity. In one study, compounds synthesized from ethyl chloroformate were tested against various bacterial and fungal strains, showing promising results against pathogens such as Staphylococcus aureus and Candida albicans .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of 2-(thiophen-2-yl)ethyl chloroformate on cancer cell lines. For instance, compounds derived from chloroformates were assessed for their ability to inhibit cell proliferation in human renal cell carcinoma (ACHN), pancreatic adenocarcinoma (Panc-1), and colon cancer (HCT-116) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent cytotoxic effects .
The mechanism by which 2-(thiophen-2-yl)ethyl chloroformate exerts its biological effects appears to involve the inhibition of specific enzymes and pathways associated with cancer cell survival and proliferation. For example, some studies have focused on its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is implicated in inflammation and tumor progression .
Case Study 1: Antimicrobial Activity
A study evaluated a series of chloroformate derivatives for their antimicrobial properties against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. The study found that 2-(thiophen-2-yl)ethyl chloroformate showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, researchers synthesized several derivatives of 2-(thiophen-2-yl)ethyl chloroformate and assessed their cytotoxic effects on various cancer cell lines. The most promising compound demonstrated significant apoptosis induction in A549 lung cancer cells after 48 hours of treatment, with flow cytometry revealing an increase in subG0/G1 populations, indicative of apoptotic cell death .
Data Tables
| Compound | Target Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 2-(Thiophen-2-yl)ethyl chloroformate | ACHN | 5.4 | Cytotoxic |
| 2-(Thiophen-2-yl)ethyl chloroformate | Panc-1 | 7.8 | Cytotoxic |
| 2-(Thiophen-2-yl)ethyl chloroformate | HCT-116 | 6.5 | Cytotoxic |
| Ethyl Chloroformate | S. aureus | 12.0 | Antimicrobial |
| Ethyl Chloroformate | C. albicans | 15.5 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
